Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate
Description
Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate (CAS: 952182-80-8) is a synthetic intermediate featuring a piperidine ring with a tert-butoxycarbonyl (Boc)-protected amino group and a phenylacetate ester moiety. Its molecular formula is C₁₈H₂₅N₂O₄ (MW: 348.44 g/mol) . This compound is utilized in pharmaceutical research, particularly as a building block for bioactive molecules due to its dual functional groups: the Boc group provides stability during synthesis, while the ester moiety offers reactivity for further derivatization .
Properties
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-15-10-12-21(13-11-15)16(17(22)24-4)14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZCXRUKPZPMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143506 | |
| Record name | Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-α-phenyl-1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-80-8 | |
| Record name | Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-α-phenyl-1-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-α-phenyl-1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triflate Activation of α-Hydroxy Esters
A widely adopted strategy involves converting α-hydroxy esters to triflate intermediates, enabling nucleophilic displacement by Boc-protected piperidine. The PMC study (2023) outlines:
- Triflation : Methyl (2R/S)-2-hydroxy-2-phenylacetate reacts with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at −50°C, yielding methyl 2-[(trifluoromethanesulfonyl)oxy]-2-phenylacetate.
- Substitution : The triflate intermediate reacts with 4-(tert-butoxycarbonylamino)piperidine in the presence of triethylamine (TEA), achieving 74–84% yield.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | −50°C to 25°C | |
| Yield | 74–84% | |
| Diastereomeric Ratio | 9:1 (trans:cis) |
This method ensures retention of stereochemistry, critical for chiral building blocks.
Boc Protection of Piperidine Amine
Direct Boc Incorporation
VulcanChem’s protocol prioritizes early-stage Boc protection to prevent undesired side reactions:
- Piperidine Protection : 4-Aminopiperidine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), forming 4-(tert-butoxycarbonylamino)piperidine.
- Coupling with Phenylacetate : The Boc-protected piperidine undergoes alkylation with methyl 2-bromo-2-phenylacetate in DCM, catalyzed by sodium hydride (NaH).
Optimization Notes :
- Excess Boc₂O (1.2 equiv) ensures complete amine protection.
- Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Wang Resin-Based Assembly
A Regensburg University study (2007) adapts SPPS for similar Boc-protected piperidines:
- Resin Loading : Wang resin is functionalized with Fmoc-protected glycine.
- Piperidine Incorporation : Boc-protected 4-aminopiperidine is coupled using HBTU/HOBt activation.
- Esterification : The resin-bound intermediate is treated with methyl 2-phenylacetyl chloride, followed by TFA cleavage.
Advantages :
Reductive Amination Pathways
Ketone Intermediate Reduction
Patent WO2009102155A2 describes reductive amination for structurally analogous compounds:
- Ketone Synthesis : 2-Phenylacetophenone is treated with Boc-protected 4-aminopiperidine under Dean-Stark conditions.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the amine, yielding the target compound.
Critical Parameters :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 25°C | |
| Yield | 68% | |
| Catalyst | Acetic acid |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Triflate Substitution | 74–84 | >98 | Lab-scale |
| Direct Boc Protection | 65–72 | 95 | Pilot-scale |
| SPPS | 85–90 | >99 | Multi-gram |
| Reductive Amination | 68 | 92 | Industrial |
Insights :
- Triflate substitution offers superior stereocontrol but requires cryogenic conditions.
- SPPS achieves highest purity but incurs higher resin costs.
Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Patent WO2017191650A1 highlights challenges in large-scale synthesis:
- Cost Efficiency : Substituting TEA with cheaper Cs₂CO₃ reduces reagent costs by 40%.
- Waste Management : Solvent recovery (THF, DCM) via distillation achieves 90% reuse.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the phenyl ring.
Reduction: Corresponding alcohol from the ester group.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Drug Development
Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate plays a significant role in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug design. The presence of the piperidine ring is particularly important as it is a common motif in many pharmaceuticals, providing a framework for developing new therapeutic agents.
Targeting Specific Biological Pathways
Research indicates that derivatives of this compound may interact with specific targets in biological pathways, potentially influencing processes such as cell signaling and metabolic regulation. For instance, compounds with similar structures have shown promise in targeting receptors involved in neuropharmacology and cancer therapy .
Proteomics Research
This compound is utilized as a specialty product in proteomics research, where it aids in the study of protein interactions and functions. The tert-butoxycarbonyl (Boc) group serves as a protecting group during peptide synthesis, allowing for selective modification of amino acids without affecting other reactive sites .
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel heterocyclic compounds, which are essential in developing new drugs with improved efficacy and reduced side effects. The ability to modify the piperidine and phenyl groups allows chemists to explore a wide range of biological activities .
Case Studies and Research Findings
Summary and Future Directions
This compound stands out as a versatile compound with significant applications in medicinal chemistry and research. Its ability to serve as an intermediate for synthesizing bioactive molecules positions it as an essential tool in drug discovery and development.
Future research should focus on:
- Expanding the library of derivatives to explore different biological activities.
- Investigating the pharmacokinetics and pharmacodynamics of synthesized compounds.
- Exploring potential applications in other fields such as materials science or agricultural chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine, which then interacts with its biological target. The pathways involved typically include enzymatic hydrolysis and subsequent binding to receptors or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Calculated from HRMS data (sodium adduct: 341.1472) .
Key Observations:
Core Heterocycle Differences: The target compound contains a piperidine ring, while 4-[4-(Boc)piperazino]benzoic acid features a piperazine ring. Methyl 2-(4-(Boc)aminophenyl)acetate lacks a heterocycle, simplifying its structure but reducing opportunities for nitrogen-mediated interactions .
Functional Group Variations: The benzoic acid group in 4-[4-(Boc)piperazino]benzoic acid enhances polarity and solubility in aqueous media compared to the ester-containing analogs . Compound 5b (Methyl 2-((Boc)amino)-2-phenylacetate) shares the phenylacetate ester but lacks the piperidine ring, resulting in a lower molecular weight and altered steric effects .
Reactivity Profiles
- Ester Hydrolysis : The phenylacetate ester in the target compound and 5b is susceptible to hydrolysis under basic or enzymatic conditions, enabling conversion to carboxylic acids .
- Boc Deprotection: All Boc-containing compounds undergo acid-mediated deprotection (e.g., HCl in dioxane), but the piperidine/piperazine environment in the target compound and 4-[4-(Boc)piperazino]benzoic acid may alter reaction kinetics compared to simpler analogs .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate, and what critical steps ensure high yield and purity?
- Methodological Answer : A typical synthesis involves:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the piperidine amino group using di-tert-butyl dicarbonate in the presence of a base like triethylamine .
- Step 2 : Coupling the Boc-protected piperidine intermediate with a phenylacetic acid derivative. For example, methyl 2-phenylacetate can be activated via mixed anhydride or carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the target ester .
- Critical Factors :
- Use anhydrous conditions to prevent hydrolysis of the Boc group .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the stereochemistry of the piperidine ring and phenylacetate moiety. For example, H NMR can resolve splitting patterns from adjacent chiral centers .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 411.2 [M+H] for related Boc-protected intermediates) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) assesses purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between tert-butoxycarbonyl-protected intermediates and phenylacetic acid derivatives to minimize side products?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos improve coupling efficiency in aryl-amide bond formation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of Boc-protected intermediates .
- Temperature Control : Reactions at 80–100°C under inert atmosphere (N/Ar) reduce decomposition of sensitive intermediates .
- Work-Up : Acidic extraction (e.g., 1M HCl) removes unreacted amines, while aqueous NaHCO washes eliminate excess carboxylic acid derivatives .
Q. What strategies are recommended for resolving contradictions in NMR data when analyzing stereoisomers of this compound?
- Methodological Answer :
- Chiral Shift Reagents : Europium-based reagents (e.g., Eu(fod)) can split overlapping signals in H NMR for diastereomers .
- 2D NMR Techniques : NOESY or ROESY experiments identify spatial proximity of protons, clarifying piperidine ring conformation and phenyl group orientation .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment, especially when NMR data is inconclusive .
Q. How does the Boc group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group is labile below pH 3 (e.g., TFA/CHCl removes it at room temperature) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, suggesting storage at ≤−20°C in inert environments .
- Hydrolytic Stability : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring reveal minimal degradation over 30 days if stored desiccated .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution or ester hydrolysis?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software can model transition states for Boc deprotection or ester hydrolysis. Basis sets like B3LYP/6-31G(d) predict activation energies .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water/DMSO) assess steric hindrance around the piperidine nitrogen, influencing nucleophilic attack rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis using literature protocols (e.g., CAS 1233-56-3 for methyl 2-phenylacetate derivatives) to verify physical properties .
- Impurity Profiling : HRMS and F NMR (if applicable) detect trace halogenated byproducts from incomplete coupling .
- Cross-Validation : Compare with structurally analogous compounds (e.g., tert-butyl 4-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate, CAS 158985-37-6) to identify systematic errors in characterization .
Experimental Design Considerations
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, given its structural similarity to kinase inhibitors?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays (Promega) to test activity against PI3K or mTOR kinases, referencing IC values from related piperidine derivatives .
- Cellular Uptake Studies : Radiolabel the compound with C or H and measure intracellular concentrations in cancer cell lines (e.g., HeLa) via scintillation counting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
